molecular formula C8H5BrClNO B2792160 6-Bromo-5-chloro-2,3-dihydroisoindol-1-one CAS No. 1427360-53-9

6-Bromo-5-chloro-2,3-dihydroisoindol-1-one

Cat. No.: B2792160
CAS No.: 1427360-53-9
M. Wt: 246.49
InChI Key: XANNRBPFQHMHNI-UHFFFAOYSA-N
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Description

6-Bromo-5-chloro-2,3-dihydroisoindol-1-one is an organic compound with the molecular formula C8H5BrClNO It is a derivative of isoindoline, featuring bromine and chlorine substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-chloro-2,3-dihydroisoindol-1-one typically involves the bromination and chlorination of isoindoline derivatives. One common method is the reaction of isoindoline with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions on the aromatic ring. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination or chlorination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-chloro-2,3-dihydroisoindol-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoindoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

6-Bromo-5-chloro-2,3-dihydroisoindol-1-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biological assays to study enzyme interactions and other biochemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-5-chloro-2,3-dihydroisoindol-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and chlorine atoms can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-Bromoisoindoline-1-one: Lacks the chlorine substituent, which can affect its reactivity and applications.

    5-Chloroisoindoline-1-one:

    2,3-Dihydroisoindol-1-one: The parent compound without halogen substituents, serving as a versatile scaffold for various derivatives.

Uniqueness

6-Bromo-5-chloro-2,3-dihydroisoindol-1-one is unique due to the presence of both bromine and chlorine atoms, which can enhance its reactivity and provide distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

6-bromo-5-chloro-2,3-dihydroisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO/c9-6-2-5-4(1-7(6)10)3-11-8(5)12/h1-2H,3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANNRBPFQHMHNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2C(=O)N1)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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